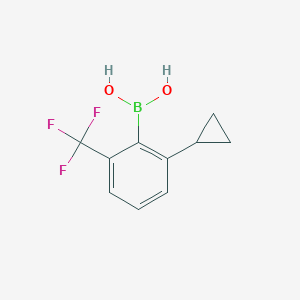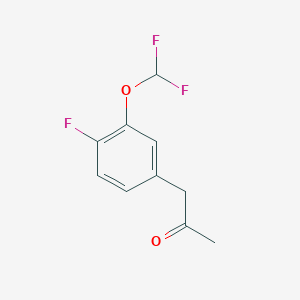
1-(3-(Difluoromethoxy)-4-fluorophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Difluoromethoxy)-4-fluorophenyl)propan-2-one is an organic compound characterized by its unique structure, which includes a difluoromethoxy group and a fluorophenyl group attached to a propan-2-one backbone
Méthodes De Préparation
The synthesis of 1-(3-(Difluoromethoxy)-4-fluorophenyl)propan-2-one typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(difluoromethoxy)aniline and 4-fluorobenzaldehyde.
Reaction Conditions: The key steps include the formation of an imine intermediate, followed by reduction to form the corresponding amine. This amine is then subjected to acylation to yield the final product.
Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.
Analyse Des Réactions Chimiques
1-(3-(Difluoromethoxy)-4-fluorophenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions: Typical reagents include strong oxidizing agents for oxidation, reducing agents for reduction, and electrophiles for substitution reactions. Conditions often involve controlled temperatures and specific solvents to ensure desired outcomes.
Applications De Recherche Scientifique
1-(3-(Difluoromethoxy)-4-fluorophenyl)propan-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Research explores its potential as a precursor for drug development, particularly in designing molecules with specific biological activities.
Industry: It finds applications in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-(3-(Difluoromethoxy)-4-fluorophenyl)propan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethoxy and fluorophenyl groups contribute to its binding affinity and specificity, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1-(3-(Difluoromethoxy)-4-fluorophenyl)propan-2-one can be compared with similar compounds such as:
1-(3-(Difluoromethoxy)phenyl)propan-2-one: Lacks the fluorine atom on the aromatic ring, which may affect its reactivity and applications.
1-(3-(Difluoromethoxy)-4-(trifluoromethylthio)phenyl)propan-2-one: Contains a trifluoromethylthio group, which can significantly alter its chemical properties and biological activities.
1-(2,3-Difluoro-6-nitrophenoxy)propan-2-one:
Propriétés
Formule moléculaire |
C10H9F3O2 |
|---|---|
Poids moléculaire |
218.17 g/mol |
Nom IUPAC |
1-[3-(difluoromethoxy)-4-fluorophenyl]propan-2-one |
InChI |
InChI=1S/C10H9F3O2/c1-6(14)4-7-2-3-8(11)9(5-7)15-10(12)13/h2-3,5,10H,4H2,1H3 |
Clé InChI |
FUICJQOYPNEBCZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC(=C(C=C1)F)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Thioxo-2,3-dihydrobenzo[d]oxazole-5-sulfonyl chloride](/img/structure/B14069430.png)
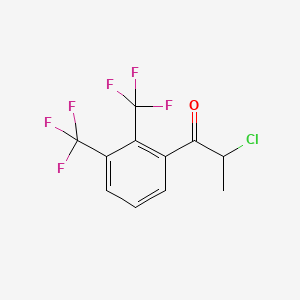
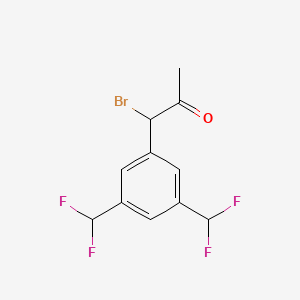
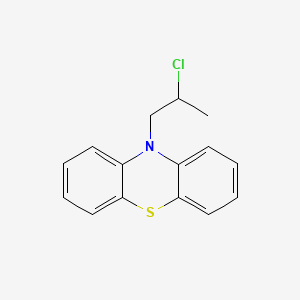



![2,5-Dioxopyrrolidin-1-yl 3-(2-(5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoate](/img/structure/B14069465.png)


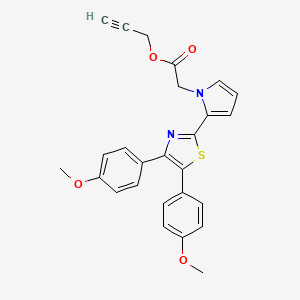

![[(4-Ethoxyphenyl)methylideneamino]urea](/img/structure/B14069492.png)
